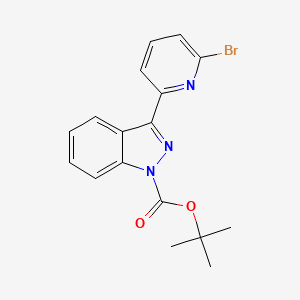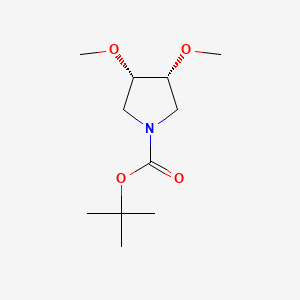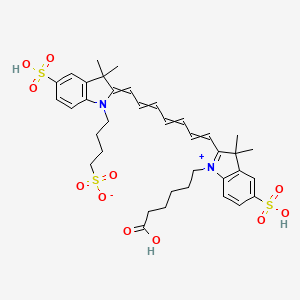
(2S,4R)-Dibenzyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER typically involves multiple steps, including protection, acylation, and esterification reactions. One common method involves the protection of the carboxyl groups of L-(+)- or D(-)-tartaric acid by esterification with benzyl alcohol, followed by acylation of one of the hydroxyl groups with 2,6-dimethoxybenzoyl chloride . The benzyl ester groups are then cleaved by hydrogenolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of cyclohexane as a water azeotroping solvent has been reported to improve yields and reduce racemization .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can produce various substituted pyrrolidine derivatives .
Applications De Recherche Scientifique
(2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a catalyst in Diels-Alder reactions.
Biology: The compound’s stereochemistry makes it valuable in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which (2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways and processes . The methanesulfonyloxy group can participate in nucleophilic substitution reactions, altering the compound’s activity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4S)-4-Hydroxyproline: Another chiral compound used in organic synthesis and pharmaceutical research.
(2R,4R)-4-Hydroxyproline: Similar in structure but with different stereochemistry, affecting its reactivity and applications.
Uniqueness
(2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its diastereomers and enantiomers . This uniqueness makes it valuable in asymmetric synthesis and as a chiral catalyst .
Propriétés
Formule moléculaire |
C21H23NO7S |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
dibenzyl (2S,4R)-4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C21H23NO7S/c1-30(25,26)29-18-12-19(20(23)27-14-16-8-4-2-5-9-16)22(13-18)21(24)28-15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3/t18-,19+/m1/s1 |
Clé InChI |
HWCRFKZHASHODZ-MOPGFXCFSA-N |
SMILES isomérique |
CS(=O)(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CS(=O)(=O)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)




![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)




![2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid](/img/structure/B14030889.png)


